4-chloro-1-(4-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(4-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with chloro, fluorobenzyl, and methylphenyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(4-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzyl chloride with 4-fluorobenzylamine to form an intermediate, which is then reacted with 3,5-bis(4-methylphenyl)pyrazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(4-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluorobenzyl positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-chloro-1-(4-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-1-(4-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(4-fluorobenzyl)-3,5-diphenyl-1H-pyrazole
- 4-chloro-1-(4-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
- 4-chloro-1-(4-fluorobenzyl)-3,5-bis(4-nitrophenyl)-1H-pyrazole
Uniqueness
4-chloro-1-(4-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H20ClFN2 |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
4-chloro-1-[(4-fluorophenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C24H20ClFN2/c1-16-3-9-19(10-4-16)23-22(25)24(20-11-5-17(2)6-12-20)28(27-23)15-18-7-13-21(26)14-8-18/h3-14H,15H2,1-2H3 |
InChI Key |
HGNIVGPNSSERBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)C)Cl |
Origin of Product |
United States |
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